Quinax

Catalog No.
S539352
CAS No.
3863-80-7
M.F
C18H10N4Na2O6S2
M. Wt
488.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinax

CAS Number

3863-80-7

Product Name

Quinax

IUPAC Name

disodium;7,12-dihydroquinoxalino[3,2-b]phenazine-2,9-disulfonate

Molecular Formula

C18H10N4Na2O6S2

Molecular Weight

488.4 g/mol

InChI

InChI=1S/C18H12N4O6S2.2Na/c23-29(24,25)9-1-3-11-13(5-9)21-17-8-16-18(7-15(17)19-11)22-14-6-10(30(26,27)28)2-4-12(14)20-16;;/h1-8,19,21H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

XLNKBYYWZULHIR-UHFFFAOYSA-L

SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])NC3=C(N2)C=C4C(=C3)N=C5C=CC(=CC5=N4)S(=O)(=O)[O-].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

5,12-dihydroazapentacene sodium disulfonate, azapentacene

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])NC3=C(N2)C=C4C(=C3)N=C5C=CC(=CC5=N4)S(=O)(=O)[O-].[Na+].[Na+]

Description

The exact mass of the compound Quinax is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Quinax, chemically known as azapentacene sodium, is an organic compound with the formula C₁₈H₁₀N₄Na₂O₆S₂. It is primarily recognized for its role as an anti-cataract agent and is derived from the bark of the cinchona tree. Quinax is characterized by its complex structure, which includes multiple functional groups that contribute to its pharmacological properties. The compound has a molecular weight of approximately 488.4 g/mol and features two hydrogen bond donors and ten hydrogen bond acceptors, indicating significant potential for interactions with biological molecules .

The proposed mechanism of action for Quinax involves its interaction with proteins in the lens of the eye. It was thought to bind to specific protein groups, preventing the formation of cataracts []. However, the effectiveness of this mechanism has not been definitively proven [].

Typical of organic compounds containing nitrogen and sulfur. Notably, it can participate in:

  • Redox Reactions: The presence of nitrogen atoms allows Quinax to engage in oxidation-reduction processes, which may be relevant in biological systems.
  • Nucleophilic Substitution: The sulfonyl groups in Quinax can act as electrophiles, making it susceptible to nucleophilic attack.
  • Hydrolysis: Quinax can hydrolyze under acidic or basic conditions, leading to the formation of simpler compounds.

These reactions are crucial for understanding its stability and reactivity in different environments.

Quinax exhibits notable biological activities, particularly in the treatment of cataracts and malaria. Its mechanism of action involves:

  • Antimalarial Activity: Quinax has been shown to inhibit the growth of Plasmodium species, the parasites responsible for malaria. This effect is attributed to its ability to interfere with the parasite's metabolic processes.
  • Anti-Cataract Properties: As an anti-cataract agent, Quinax works by preventing or reversing lens opacification, likely through its antioxidant properties that protect lens cells from oxidative damage .

The synthesis of Quinax typically involves several steps:

  • Extraction from Natural Sources: Initially derived from the cinchona tree bark, where it exists naturally.
  • Chemical Modification: Synthetic methods may include modifications such as sulfonation or alkylation to enhance its pharmacological properties.
  • Purification: The final product is purified through crystallization or chromatography to ensure high purity levels suitable for pharmaceutical applications.

These methods highlight both natural and synthetic approaches to obtaining Quinax.

Quinax is primarily used in:

  • Pharmaceuticals: It serves as an effective treatment for malaria and cataracts. Its use in eye drops or oral formulations helps manage these conditions effectively.
  • Research: Quinax is also employed in laboratory studies focused on understanding its mechanisms of action and potential new applications in other therapeutic areas.

Interaction studies of Quinax reveal its potential synergies and antagonistic effects with other drugs:

  • Drug Interactions: Quinax may interact with other antimalarial agents or ocular medications, necessitating careful consideration when co-administered.
  • Biochemical Interactions: Studies indicate that Quinax can influence various enzymatic pathways, potentially altering the metabolism of concurrently administered drugs.

Understanding these interactions is essential for optimizing therapeutic regimens involving Quinax.

Quinax shares structural and functional similarities with several other compounds. Here are some comparable substances:

Compound NameChemical FormulaPrimary UseUnique Features
QuinineC20H24N2O2AntimalarialNatural alkaloid with analgesic properties
AzithromycinC38H72N2O12SAntibioticMacrolide structure; broad-spectrum activity
ChlorpromazineC17H19ClN2SAntipsychoticPhenothiazine derivative; sedative effects
DexamethasoneC22H29FO5Anti-inflammatoryCorticosteroid; potent anti-inflammatory effects

Quinax's uniqueness lies in its specific application as an anti-cataract agent while also retaining antimalarial properties, distinguishing it from other similar compounds primarily focused on either infectious diseases or ocular health.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

58B6F1X64H

Wikipedia

Phacolysin

Dates

Modify: 2023-08-15
1: Yu X, Liao Z, Yao Q, Liu H, Xie W. Spectroscopic studies on the interaction of Phacolysin and bovine serum albumin. Spectrochim Acta A Mol Biomol Spectrosc. 2014 Jun 5;127:231-6. doi: 10.1016/j.saa.2014.02.064. Epub 2014 Feb 27. PubMed PMID: 24632176.
2: Shvachko AG, Formaziuk VE, Sergienko VI. [Chemiluminescence decrease of singlet oxygen in NaClO+H2O2 reaction in the presence of different anti-cataract drugs]. Biull Eksp Biol Med. 1991 Jul;112(7):42-4. Russian. PubMed PMID: 1793850.
3: Maĭchuk IuF, Bazukina LP, Orlovskaia LE, Lapshina NA, Khaitova KN, Iakushina LN. [Use of phacolin in patients with allergic reaction to anti-cataract eye drops]. Vestn Oftalmol. 1991 May-Jun;107(3):68-71. Russian. PubMed PMID: 1755171.
4: Svachko AG, Formaziuk VE, Sergienko VI. [Decrease of singlet oxygen chemiluminescence by the presence of carnosine]. Biull Eksp Biol Med. 1990 Aug;110(8):155-7. Russian. PubMed PMID: 2291961.
5: Stankiewicz A, Poppe E, Stasiewicz B, Gołebiowska-Hrycukowa A. [Evaluation of the effectiveness of Quinax in the prevention of the development of senile cataract]. Klin Oczna. 1990 Aug;92(3-4):52-4. Polish. PubMed PMID: 2263035.
6: Chasovnikova LV, Formazyuk VE, Sergienko VI, Boldyrev AA, Severin SE. The antioxidative properties of carnosine and other drugs. Biochem Int. 1990;20(6):1097-103. PubMed PMID: 2369412.
7: Popa DP, Vasinca D. [Treatment of cataract with Quinax]. Rev Chir Oncol Radiol O R L Oftalmol Stomatol Ser Oftalmol. 1988 Oct-Dec;32(4):273-8. Romanian. PubMed PMID: 2978086.
8: Mal'tsev EV. [Conservative treatment of cataract]. Oftalmol Zh. 1984;(7):430-4. Review. Russian. PubMed PMID: 6396559.
9: Zygulska-Mach H, Pioruńska M, Paziewski E. [Use of the preparation quinax in the trial treatment of senile and secondary cataract]. Wiad Lek. 1982 Nov 1;35(19-20):1239-43. Polish. PubMed PMID: 6761971.
10: Prost M, Toczołowski J. [Clinical evaluation of the inhibitory effect of Quinax on the progression of senile cataract]. Klin Oczna. 1982 Mar;84(3):71-2. Polish. PubMed PMID: 6757553.
11: Eyada KA. Metabolism of cataract and medical treatment. Metab Pediatr Ophthalmol. 1981;5(2):99-103. PubMed PMID: 7289691.
12: Fukushi S, Suzuki T. [Studies on azapentacene, anti-cataract agent (author's transl)]. Nippon Ganka Gakkai Zasshi. 1981 Jan;85(1):37-43. Japanese. PubMed PMID: 7258001.
13: Jabłoński J, Pankowska B. [Quinax preparation in conservative treatment of senile cataract (author's transl)]. Klin Oczna. 1980 Apr;82(4):219-20. Polish. PubMed PMID: 7431800.
14: FUJIYAMA H, SAKAI C, TANAKA N, NARA N, FUTAGAMI S, ADACHI H. [Treatment of cataracta congenita, traumatica and complicata with the eye-lotion "Phacolin"]. Rinsho Ganka. 1962 Apr;16:389-93. Japanese. PubMed PMID: 13895779.

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